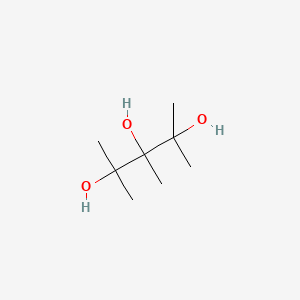

2,3,4-Trimethylpentane-2,3,4-triol

Description

Properties

CAS No. |

53952-13-9 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,3,4-trimethylpentane-2,3,4-triol |

InChI |

InChI=1S/C8H18O3/c1-6(2,9)8(5,11)7(3,4)10/h9-11H,1-5H3 |

InChI Key |

ZTBHEZIOGARBOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(C(C)(C)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

(C8H18)

- Structure : A fully saturated hydrocarbon with methyl groups at positions 2, 3, and 4 (CAS 565-75-3) .

- Properties :

- Applications : Detected as a volatile organic compound (VOC) in bacterial cultures, suggesting roles in microbial metabolism .

(2R,3S,4S)-Pentane-2,3,4-triol (C5H12O3)

- Structure : A triol without methyl branches but with stereochemical complexity (InChIKey: JJAIIULJXXEFLV-ZXFHETKHSA-N) .

- Properties :

- Molecular weight: 120.15 g/mol.

- Hydroxyl groups: Three secondary alcohols with rotatable bonds, enhancing solubility in polar solvents.

- Applications : Used in chiral synthesis and as a building block for biocompatible polymers .

2,3,4-Trimethyl-3-pentanol (C8H18O)

- Structure: A monoterpenoid alcohol with methyl groups and a single hydroxyl (CAS 3054-92-0) .

- Properties :

- Applications: Potential use in fragrances and solvents .

Functional Group Comparisons

Triols vs. Hydrocarbons

Methylated vs. Non-Methylated Triols

Key Research Findings

- Solubility Discrepancies : For 2,3,4-trimethylpentane, Polak and Lu (ref 1) reported higher solubility in water than Price (ref 2), highlighting challenges in measuring hydrophobic compounds .

- Biodegradation : Methylated alkanes like 2,3,4-trimethylpentane degrade slower than triols due to reduced microbial accessibility .

- Synthetic Routes : Fluorination and phase-transfer catalysis improve yields in synthesizing methylated compounds, as seen in related triol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.